Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family This compound is characterized by a piperidine ring substituted with a benzyl group, a hydroxycyclopropyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl-3-hydroxy piperidine as a key intermediate. This intermediate is then subjected to further reactions to introduce the hydroxycyclopropyl group and the carboxylate ester. The reaction conditions often involve the use of palladium-charcoal for hydrogenation and debenzylation steps .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxycyclopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Icaridin
- Piperine
Uniqueness
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-13-5-2-1-3-6-13)17-10-4-7-14(11-17)16(19)8-9-16/h1-3,5-6,14,19H,4,7-12H2 |
InChI Key |
WTDWHGODWLBULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3(CC3)O |
Origin of Product |
United States |
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